molecular formula C11H22O4 B1616597 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane CAS No. 22397-33-7

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane

Cat. No.: B1616597
CAS No.: 22397-33-7
M. Wt: 218.29 g/mol
InChI Key: QRIQYQXNFSXNGR-UHFFFAOYSA-N
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Description

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane is an organic compound with the molecular formula C11H22O4 It is known for its unique structure, which includes multiple oxygen atoms and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate diols or polyols in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, is essential to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical changes. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
  • 2,2,4,4,6,6-Hexamethyl-1,3,5-trioxa-2,4,6-trisilacyclohexane
  • 2,2,4,4,6,6-Hexamethyl-2,4,6-trisila-1,3,5-trioxacyclohexane

Uniqueness

What sets 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane apart from these similar compounds is its unique combination of multiple oxygen atoms and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific chemical reactions and applications .

Properties

IUPAC Name

3,3,6,6,9,9-hexamethyl-1,2,4,5-tetraoxonane
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InChI

InChI=1S/C11H22O4/c1-9(2)7-8-10(3,4)13-15-11(5,6)14-12-9/h7-8H2,1-6H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QRIQYQXNFSXNGR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OOC(OO1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE
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Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION]
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Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID]
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DSSTOX Substance ID

DTXSID0066791
Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
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Molecular Weight

218.29 g/mol
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CAS No.

22397-33-7
Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE
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Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION]
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Record name 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID]
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Record name 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
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Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
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Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
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Record name 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl-
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Record name 3,3,6,6,9,9-hexamethyl-1,2,4,5-tetroxonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 2
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 3
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 4
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 5
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Reactant of Route 6
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane

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